molecular formula C21H23N3O6 B11553565 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate

2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate

Cat. No.: B11553565
M. Wt: 413.4 g/mol
InChI Key: CMSRKVYDRYRPPZ-SSDVNMTOSA-N
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Description

2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate is a complex organic compound with a unique structure that includes a nitrophenyl group, an acetate ester, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde in the presence of acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-aminophenyl acetate
  • 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-chlorophenyl acetate

Uniqueness

Compared to similar compounds, 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for specific redox reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

[2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] acetate

InChI

InChI=1S/C21H23N3O6/c1-13(2)18-7-5-14(3)9-20(18)29-12-21(26)23-22-11-16-10-17(24(27)28)6-8-19(16)30-15(4)25/h5-11,13H,12H2,1-4H3,(H,23,26)/b22-11+

InChI Key

CMSRKVYDRYRPPZ-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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